molecular formula C12H19N B2358729 1-Phenyl-2-amino-3,3-dimethylbutane CAS No. 67309-37-9

1-Phenyl-2-amino-3,3-dimethylbutane

Cat. No.: B2358729
CAS No.: 67309-37-9
M. Wt: 177.291
InChI Key: OTRQGAZWLJRILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-amino-3,3-dimethylbutane is an organic compound with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . This compound is characterized by a phenyl group attached to a butanamine backbone with two methyl groups at the third carbon position. It is a primary amine and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-amino-3,3-dimethylbutane can be achieved through several synthetic routes. One common method involves the alkylation of benzyl cyanide with isobutyl bromide, followed by reduction of the resulting nitrile to the corresponding amine . The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-amino-3,3-dimethylbutane undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-Phenyl-2-amino-3,3-dimethylbutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-amino-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-amino-3,3-dimethylbutane
  • 1-Benzyl-2,2-dimethyl-propylamine
  • 3,3-Dimethyl-1-phenyl-2-butanamine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two methyl groups at the third carbon position and a phenyl group attached to the butanamine backbone.

Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQGAZWLJRILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874358
Record name A-T-BUTYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67309-37-9
Record name 1-Phenyl-2-amino-3,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-T-BUTYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-phenylbutan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.